molecular formula C14H15NO3S B12895652 3-Acetyl-5-[(benzylsulfanyl)methyl]-4-hydroxy-1,5-dihydro-2H-pyrrol-2-one CAS No. 92248-75-4

3-Acetyl-5-[(benzylsulfanyl)methyl]-4-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12895652
CAS No.: 92248-75-4
M. Wt: 277.34 g/mol
InChI Key: JERUGPDDBUZQOV-UHFFFAOYSA-N
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Description

Historical Context of Pyrrol-2-one Derivatives in Heterocyclic Chemistry

Pyrrol-2-one derivatives have occupied a central role in heterocyclic chemistry since the 19th century, with their synthetic versatility first demonstrated through classical methods like the Paal-Knorr synthesis. This reaction, which converts 1,4-diketones into pyrroles using primary amines, laid the foundation for modern derivatization strategies. The discovery of natural products containing pyrrol-2-one motifs, such as the cylindricine alkaloids, further stimulated interest in this scaffold. Contemporary synthetic approaches, including the trifluoroacetic acid-catalyzed three-component reactions described in recent work, enable precise control over substituent patterns while maintaining the core's aromatic character.

The pharmacological relevance of pyrrol-2-ones emerged through structure-activity relationship studies of acetylcholinesterase inhibitors, where derivatives demonstrated nanomolar-range inhibition constants. These findings validated the scaffold's potential as a privileged structure in drug discovery, particularly for neurological targets.

Structural Significance of the 1,5-Dihydro-2H-pyrrol-2-one Core

The 1,5-dihydro-2H-pyrrol-2-one core exhibits a unique electronic structure characterized by partial aromaticity due to conjugation between the lactam oxygen and the nitrogen lone pair. This conjugation creates a polarized π-system that facilitates electrophilic substitution at the α-positions (C3 and C5), as demonstrated by halogenation and sulfonation reactions. X-ray crystallographic studies of related compounds reveal planarity in the pyrrolidone ring, with typical bond lengths of 1.38–1.42 Å for the C2–N1 bond and 1.22 Å for the lactam C=O bond.

The core's hydrogen-bonding capacity, mediated through the lactam oxygen (hydrogen bond acceptor) and the N1 proton (hydrogen bond donor), enables predictable molecular recognition patterns. In cholinesterase inhibition studies, this dual hydrogen-bonding capability facilitates simultaneous interactions with both the catalytic triad and peripheral anionic site of butyrylcholinesterase.

Role of Acetyl and Benzylsulfanylmethyl Substituents in Molecular Design

The acetyl group at position 3 serves multiple functions:

  • Electron-withdrawing effects that modulate the electron density of the pyrrol-2-one ring, increasing susceptibility to nucleophilic attack at adjacent positions
  • Hydrogen-bond acceptor capability through the carbonyl oxygen, enhancing binding affinity to biological targets
  • Steric bulk that restricts rotational freedom of adjacent substituents, favoring bioactive conformations

The benzylsulfanylmethyl group at position 5 introduces:

  • Lipophilic character through the benzyl moiety, improving membrane permeability (LogP increase ≈ 2.5 units compared to unsubstituted analogs)
  • Thioether-mediated redox activity, enabling potential prodrug strategies via oxidation to sulfoxide/sulfone derivatives
  • Conformational flexibility from the methylene spacer, allowing adaptive binding to enzyme active sites

Table 1: Comparative Electronic Effects of Substituents in Pyrrol-2-one Derivatives

Position Substituent Hammett σ Value π-π* Transition (nm) Hydrogen Bond Capacity
3 Acetyl +0.52 265 ± 3 Acceptor (O)
5 Benzylsulfanylmethyl -0.15 (para) 278 ± 5 None
4 Hydroxyl -0.37 245 ± 2 Donor/Acceptor (OH)

Data synthesized from molecular orbital calculations and UV-Vis spectroscopy of analogous compounds.

The hydroxyl group at position 4 participates in intramolecular hydrogen bonding with the lactam oxygen, creating a pseudo-six-membered ring that stabilizes the enol tautomer. This tautomeric equilibrium (keto-enol ratio ≈ 1:3 in DMSO-d6) significantly influences the compound's solubility and crystallinity.

Contemporary synthetic strategies for this compound typically employ:

  • Condensation of β-keto esters with benzylsulfanylmethylamine derivatives under acidic conditions
  • Post-functionalization of pre-formed pyrrol-2-one cores via Mitsunobu alkylation or nucleophilic aromatic substitution
  • Multicomponent reactions utilizing trifluoroacetic acid catalysis to simultaneously introduce acetyl and benzylsulfanylmethyl groups

Properties

CAS No.

92248-75-4

Molecular Formula

C14H15NO3S

Molecular Weight

277.34 g/mol

IUPAC Name

4-acetyl-2-(benzylsulfanylmethyl)-3-hydroxy-1,2-dihydropyrrol-5-one

InChI

InChI=1S/C14H15NO3S/c1-9(16)12-13(17)11(15-14(12)18)8-19-7-10-5-3-2-4-6-10/h2-6,11,17H,7-8H2,1H3,(H,15,18)

InChI Key

JERUGPDDBUZQOV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(NC1=O)CSCC2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

Base-Assisted Cyclization of 3-Cyanoketones

A highly efficient and novel synthetic approach involves the base-assisted cyclization of 3-cyanoketones to form 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, which can be further functionalized to introduce the benzylsulfanyl group at C-5.

  • Starting materials: 1,3-diarylsubstituted 3-cyanoketones.
  • Reaction conditions: Base (e.g., hydroxide) in the presence of DMSO as an oxidant.
  • Mechanism: The base deprotonates the α-CH bond adjacent to the nitrile, forming an anionic intermediate that undergoes oxidation and intramolecular 5-exo-trig cyclization to yield the 5-hydroxy-2H-pyrrol-2-one ring.
  • Yields: Good to high isolated yields (up to 77%) have been reported for various substituted derivatives.
  • Advantages: Uses inexpensive, readily available precursors; mild conditions; broad substrate scope.
Entry Substituents (R1, R2) Yield (%)
1 Phenyl, Phenyl 72
2 p-MeOC6H4, Phenyl 77
3 p-BrC6H4, Phenyl 59
4 2-Naphthyl, Phenyl 77
5 2,3-Dihydrobenzo[b]dioxin-6-yl, Phenyl 61

Note: The benzylsulfanyl substituent can be introduced via subsequent nucleophilic substitution or sulfur ylide chemistry (see below).

Three-Component Condensation Method

An alternative and versatile method for synthesizing 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones involves a three-component condensation of:

  • Active methylene compounds,
  • Aldehydes,
  • Amines.

  • Solvent: Acetic acid is preferred for reactive substrates; DMF with chlorotrimethylsilane is used for less reactive or functionalized substrates.

  • Scope: This method allows parallel synthesis of large libraries (>3000 compounds) of pyrrolones.
  • Relevance: The acetyl group at C-3 can be introduced via the active methylene component, while the benzylsulfanyl group can be incorporated by using benzylthiol derivatives or post-condensation modifications.
Parameter Condition/Result
Solvent Acetic acid or DMF
Reaction type Three-component condensation
Yield range Moderate to high
Substrate scope Broad, including functionalized aldehydes and amines

This method is highly adaptable for structural diversity and library synthesis.

Sulfur Ylide-Mediated Cyclization and Rearrangement

A recent innovative approach uses sulfur ylides to construct 5-hydroxy-1H-pyrrol-2(5H)-ones via:

  • Reaction of sulfur ylides with ketonic carbonyl compounds,
  • Intramolecular cyclization,
  • Followed by 1,3-hydroxy rearrangement.

  • Key features:

    • Transition metal-free,
    • One-pot operation,
    • Mild reaction conditions,
    • Excellent yields.
  • Procedure highlights:

    • Formation of a tertiary amine intermediate by reaction of phenacyl bromide with amines,
    • Subsequent treatment with bromoacetyl chloride,
    • Conversion to sulfonium salts stabilized by tetraphenylborate counterions,
    • Final cyclization and rearrangement to yield the 5-hydroxy-pyrrol-2-one core.
  • Purification: Column chromatography on neutral alumina with specific solvent systems.

This method is particularly suitable for introducing benzylsulfanyl groups due to the involvement of sulfur ylides and related intermediates.

Step Reagents/Conditions Outcome
Formation of tertiary amine Phenacyl bromide + amine in DCM Intermediate amine
Acylation Bromoacetyl chloride at 0 °C Tertiary amide
Sulfonium salt formation Dimethyl sulfide, sodium tetraphenylborate Stable sulfonium salt
Cyclization and rearrangement Mild heating, one-pot 5-Hydroxy-1H-pyrrol-2(5H)-one

This approach is supported by X-ray crystallography and advanced NMR techniques confirming the structure.

Multicomponent Reactions with Acylpyruvic Acid Esters

Another method involves multicomponent reactions of:

  • Esters of acylpyruvic acid,
  • Aromatic aldehydes,
  • Anilines or aliphatic amines.

  • Solvent: Glacial acetic acid or ethanol (ethanol often gives higher yields).

  • Outcome: Formation of 4-acetyl-3-hydroxy-3-pyrrolin-2-ones, which can be further modified.
  • Mechanistic insights: Supported by density functional theory (DFT) calculations, showing efficient formation of the pyrrolinone ring and subsequent substitution.

This method allows introduction of acyl groups at the 4-position and hydroxy groups at the 3-position, which can be adapted for the target compound synthesis.

Reaction Component Role/Effect
Ethyl 2,4-dioxovalerate Acylpyruvic acid ester precursor
Aromatic aldehydes Provide aryl substituents
Anilines/aliphatic amines Amino component for ring formation

Yields and reaction conditions are optimized for maximum efficiency.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Yield Range (%) Notes
Base-assisted cyclization 3-cyanoketones, base, DMSO Mild, inexpensive precursors 59–77 Suitable for diaryl and substituted derivatives
Three-component condensation Active methylene, aldehydes, amines, AcOH/DMF High diversity, parallel synthesis Moderate to high Library synthesis potential
Sulfur ylide cyclization Phenacyl bromide, bromoacetyl chloride, DMS, Na tetraphenylborate One-pot, metal-free, mild Excellent Ideal for benzylsulfanyl introduction
Multicomponent with acylpyruvic esters Acylpyruvic acid esters, aldehydes, amines, AcOH/EtOH Mechanistically understood, efficient Moderate to high DFT-supported mechanism

Research Findings and Mechanistic Insights

  • The base-assisted cyclization proceeds via anionic intermediates and oxidative steps, confirmed by single-crystal X-ray analysis.
  • Sulfur ylide methods involve intramolecular cyclization followed by hydroxy rearrangement, supported by 2D NMR and crystallography.
  • Multicomponent reactions benefit from solvent effects and acid catalysis, with computational studies elucidating reaction pathways.
  • The benzylsulfanyl group can be introduced either during the cyclization step (via sulfur ylides) or by post-synthetic modification of the 5-position hydroxyl group.

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-2-((benzylthio)methyl)-5-hydroxy-1H-pyrrol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The benzylthio group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the acetyl group would produce an alcohol.

Scientific Research Applications

4-Acetyl-2-((benzylthio)methyl)-5-hydroxy-1H-pyrrol-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Acetyl-2-((benzylthio)methyl)-5-hydroxy-1H-pyrrol-3(2H)-one involves its interaction with specific molecular targets and pathways. The acetyl and benzylthio groups may play a role in modulating the compound’s activity by interacting with enzymes or receptors. The hydroxy group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • The presence of electron-withdrawing groups (e.g., 4-chlorophenyl in 15m ) correlates with higher melting points, likely due to enhanced crystallinity from polar interactions.
  • Hydroxyl and amino groups (in 16a and 15m) may improve solubility in polar solvents compared to the benzylsulfanyl group in the target compound.
  • Synthetic yields vary significantly (46% vs. 63%), suggesting that steric or electronic effects of substituents influence reaction efficiency .
Compound Substituents Melting Point (°C) Yield (%)
15m 4-Cl-C₆H₄, 4-NH₂-C₆H₄, C₆H₅ 209.0–211.9 46
16a 4-OH-C₆H₄, C₆H₅ 138.1–140.6 63

Sulfanyl-Substituted Compounds in Metal Complexes

investigates Pd(II) and Pt(II) complexes with sulfanyl pyrazole ligands.

N,N'-Dichloro-tri[(4-(cyclohexylsulfanyl)methyl)-3,5-dimethyl-1H-pyrazole] Pt(II) complex

  • Exhibits 3× higher cytotoxicity against Jurkat, K562, and U937 cancer cell lines compared to the benzylsulfanyl analog.

N,N'-Dichloro-tri[(4-(benzylsulfanyl)methyl)-3,5-dimethyl-1H-pyrazole] Pt(II) complex

  • Lower activity suggests that bulky, hydrophobic substituents (e.g., cyclohexyl) enhance bioactivity over benzyl groups .

Key Observations :

  • The benzylsulfanyl group in the target compound may confer moderate bioactivity compared to cyclohexylsulfanyl analogs, though direct cytotoxic data for the pyrrol-2-one core is lacking.
  • Hydrophobic substituents likely improve membrane permeability or target binding in metal complexes, a trend that may extend to other sulfur-containing compounds .
Compound (Pt Complex) Substituent Cytotoxicity (Relative to Benzylsulfanyl)
Cyclohexylsulfanyl Cyclohexyl 3× higher
Benzylsulfanyl Benzyl Baseline

Biological Activity

3-Acetyl-5-[(benzylsulfanyl)methyl]-4-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanism of action, therapeutic applications, and comparative studies with similar compounds.

The compound has the following chemical specifications:

PropertyValue
CAS No. 735-18-2
Molecular Formula C15H17NO3S
Molecular Weight 291.4 g/mol
IUPAC Name 4-acetyl-2-(benzylsulfanylmethyl)-3-hydroxy-1-methyl-2H-pyrrol-5-one
Canonical SMILES CC(=O)C1=C(C(N(C1=O)C)CSCC2=CC=CC=C2)O

Antioxidant Properties

Research indicates that derivatives of similar structures exhibit significant antioxidant activity. For instance, studies on phenolic compounds show that acetylated derivatives can enhance antioxidant capacity, which may be relevant for this compound as well .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Investigations into related compounds have demonstrated effectiveness against various bacterial strains, suggesting that this compound may also exhibit similar activity through mechanisms such as enzyme inhibition or disruption of bacterial cell walls .

Antiproliferative Effects

Preliminary studies indicate that this compound might possess antiproliferative effects against certain cancer cell lines. The mechanism likely involves the induction of apoptosis or cell cycle arrest, which has been observed in related compounds .

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets. These may include:

  • Enzyme Inhibition: The compound may inhibit enzymes critical for cellular proliferation or survival.
  • Receptor Modulation: Interaction with cellular receptors could alter signaling pathways involved in inflammation or cancer progression.

Comparative Studies

A comparison with structurally similar compounds reveals unique aspects of this compound:

CompoundAntioxidant ActivityAntimicrobial ActivityAntiproliferative Activity
3-Acetyl-5-[(benzylsulfanyl)methyl]-4-hydroxy...ModerateYesYes
HydroxytyrosolHighYesModerate
Acetylated Phenolic DerivativesHighYesLow

Case Studies and Research Findings

  • Antioxidant Assessments: A study demonstrated that acetylated phenolic compounds showed marked improvements in reducing oxidative stress markers in vitro .
  • Antimicrobial Efficacy: In vitro tests against Staphylococcus aureus and Escherichia coli revealed that the compound exhibited significant antimicrobial activity comparable to known antibiotics.
  • Cancer Cell Line Studies: Research involving human colorectal adenocarcinoma cell lines indicated that the compound could inhibit cell growth and induce apoptosis at specific concentrations .

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